
1-(3,5-Diethoxyphenyl)ethanone
Overview
Description
It is a white crystalline powder with a sweet, floral odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethoxyphenyl)ethanone can be synthesized through the Friedel-Crafts acylation of 3,5-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-diethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3,5-diethoxyphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3,5-Diethoxybenzoic acid.
Reduction: 1-(3,5-Diethoxyphenyl)ethanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
1-(3,5-Diethoxyphenyl)ethanone is a versatile compound with applications in various scientific research fields:
Chemistry: It serves as a key building block for organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Medicine: Research into its potential as an anti-neoplastic agent is ongoing, with studies suggesting inhibitory activity against tripeptidyl peptidase II.
Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used to formulate perfumes and scented products.
Mechanism of Action
The mechanism of action for 1-(3,5-Diethoxyphenyl)ethanone can be inferred from molecular docking studies and electronic property analyses. These studies suggest that the compound may exhibit inhibitory activity against tripeptidyl peptidase II, indicating potential as an anti-neoplastic agent. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone:
1-(3,4-Dimethoxyphenyl)ethanone:
Uniqueness: 1-(3,5-Diethoxyphenyl)ethanone is unique due to its specific ethoxy substitutions, which impart distinct chemical and physical properties. These properties make it particularly valuable in the fragrance industry and as a building block for organic synthesis.
Properties
IUPAC Name |
1-(3,5-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDYKMTNWEIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402253 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-53-1 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




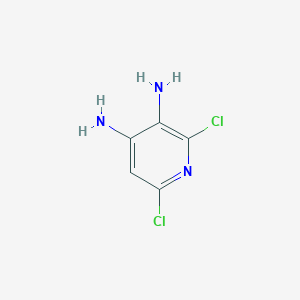
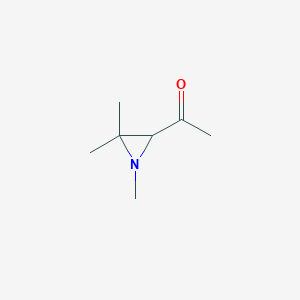


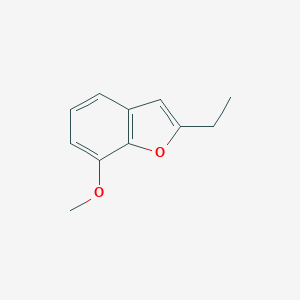
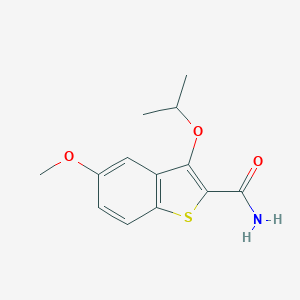

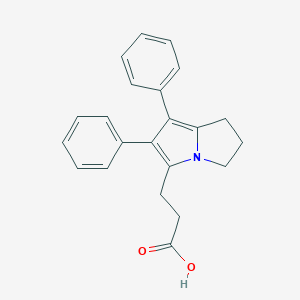
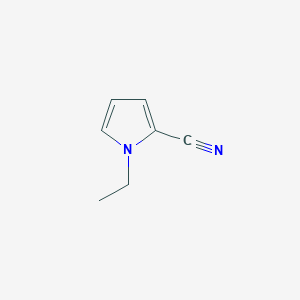
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
